molecular formula C12H12N2O3 B8430041 6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione

6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione

Cat. No. B8430041
M. Wt: 232.23 g/mol
InChI Key: ZRQXYUPQWNVFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05605905

Procedure details

A solution of 233 mg (1.34 mmol) of trans-cinnamaldehyde N,N-dimethylhydrazone was added to a solution of 4-methyl-1H-quinoline-2,5,8-trione (127 mg, 0.67 mmol) in dry chloroform (120 ml). The reaction was stirred under nitrogen at room temperature for 3 days, with periodical additions of solvent (100 ml each 12 h). A further amount of 166 mg (0.61 mmol) of the hydrazone was added, and the reaction was refluxed for 24 h and evaporated to dryness, and the residue was purified by silica gel chromatography using a gradient elution, starting with neat dichloromethane to dichloromethane/ethyl acetate (7:3), to yield 204 mg of the starting diene, 72 mg (35%) of 2 and 160 mg of 6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione.
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
166 mg
Type
reactant
Reaction Step Two
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[N:3]=[CH:4]/[CH:5]=[CH:6]/[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:14][C:15]1[C:24]2[C:23](=[O:25])[CH:22]=[CH:21][C:20](=[O:26])[C:19]=2[NH:18][C:17](=[O:27])[CH:16]=1>C(Cl)(Cl)Cl>[CH3:14][C:15]1[C:24]2[C:23](=[O:25])[C:22]3[CH:6]([C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=4)[CH:5]=[CH:4][NH:3][C:21]=3[C:20](=[O:26])[C:19]=2[NH:18][C:17](=[O:27])[CH:16]=1.[CH3:1][N:2]([CH3:13])[C:22]1[C:23](=[O:25])[C:24]2[C:15]([CH3:14])=[CH:16][C:17](=[O:27])[NH:18][C:19]=2[C:20](=[O:26])[CH:21]=1

Inputs

Step One
Name
Quantity
233 mg
Type
reactant
Smiles
CN(N=C\C=C\C1=CC=CC=C1)C
Name
Quantity
127 mg
Type
reactant
Smiles
CC1=CC(NC=2C(C=CC(C12)=O)=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
hydrazone
Quantity
166 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen at room temperature for 3 days, with periodical additions of solvent (100 ml each 12 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
a gradient elution

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg
Name
Type
product
Smiles
CC1=CC(NC=2C(C=3NC=CC(C3C(C12)=O)C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
CN(C=1C(C=2C(=CC(NC2C(C1)=O)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.